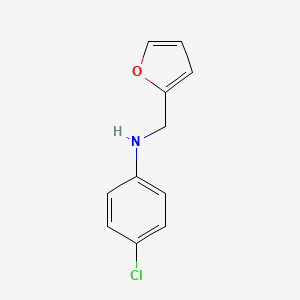

4-chloro-N-(furan-2-ylmethyl)aniline

Description

Contextual Significance of N-Substituted Aniline (B41778) and Furan (B31954) Derivatives in Contemporary Chemical Sciences

N-substituted aniline derivatives are a cornerstone of medicinal chemistry and materials science. Aniline-based structures are integral to the development of a wide range of pharmaceuticals. researchgate.netresearchgate.net However, the aniline motif can sometimes lead to metabolic instability or toxicity, prompting medicinal chemists to synthesize and investigate various derivatives to fine-tune pharmacological properties and improve safety profiles. cresset-group.com The substitution on the nitrogen atom significantly influences the molecule's bioavailability, solubility, and selectivity for biological targets. cresset-group.com

Furan derivatives are another class of compounds with broad utility. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in organic synthesis. numberanalytics.comperlego.com Furans are found in numerous natural products and are used as intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and specialty chemicals. perlego.comslideshare.netutripoli.edu.ly In materials science, furan derivatives are utilized in the creation of polymers and resins with unique properties. numberanalytics.comresearchgate.net The reactivity of the furan ring allows for its incorporation into complex molecular architectures, making it a valuable component in the synthesis of novel compounds. rsc.org

Overview of Existing Academic Research on 4-chloro-N-(furan-2-ylmethyl)aniline and its Structural Analogs

Direct academic research specifically focused on 4-chloro-N-(furan-2-ylmethyl)aniline is limited. However, significant insights can be drawn from studies on its close structural analogs. A notable example is the investigation of 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid, a compound that shares the core structure of 4-chloro-N-(furan-2-ylmethyl)aniline. This analog has been tested as a corrosion inhibitor for mild steel in acidic environments, demonstrating the potential for this chemical framework in materials science applications. researchgate.net

Research into other related compounds further illuminates the potential areas of interest. For instance, various derivatives of 4-chloroaniline (B138754) are used in the industrial production of pesticides, drugs, and dyestuffs. wikipedia.org The parent compound, 4-chloroaniline, is a precursor to the antimicrobial agent chlorhexidine. wikipedia.org This highlights the potential for biological activity in molecules containing the 4-chloroaniline moiety.

On the furan side, numerous studies have explored the synthesis and biological evaluation of furan derivatives. These compounds have shown a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.netnih.gov The combination of a halogenated aniline with a furan ring, therefore, represents a promising scaffold for the discovery of new bioactive agents.

The table below summarizes key information on the subject compound and a selection of its structural analogs.

| Compound Name | Molecular Formula | Key Research Findings/Applications |

| 4-chloro-N-(furan-2-ylmethyl)aniline | C₁₁H₁₀ClNO | Limited direct research; potential inferred from analogs. uni.lu |

| 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid | C₁₂H₁₁ClN₂O₅S | Investigated as a corrosion inhibitor for mild steel. researchgate.net |

| 4-Chloroaniline | C₆H₆ClN | Precursor for pesticides, drugs (e.g., chlorhexidine), and dyes. wikipedia.org |

| Furan Derivatives (General) | Varies | Wide range of biological activities (antimicrobial, anticancer). utripoli.edu.ly |

Rationale for Comprehensive Scholarly Investigation of the Compound

The rationale for a thorough investigation of 4-chloro-N-(furan-2-ylmethyl)aniline is multifaceted. Firstly, the compound merges two classes of molecules with proven significance in medicinal chemistry and materials science. The documented biological activities of both N-substituted anilines and furan derivatives suggest a high probability that their combination could yield a molecule with interesting and potentially useful properties.

Secondly, the existing research on close structural analogs provides a strong foundation and a clear direction for future studies. The demonstrated efficacy of a similar compound as a corrosion inhibitor points towards potential applications in materials protection. researchgate.net Furthermore, the established role of the 4-chloroaniline substructure in antimicrobial agents suggests that 4-chloro-N-(furan-2-ylmethyl)aniline should be screened for similar biological activities.

Finally, the current lack of extensive, dedicated research on this specific molecule represents a knowledge gap. A comprehensive study of its synthesis, characterization, and evaluation of its chemical and biological properties would be a valuable contribution to the field of heterocyclic chemistry. Such an investigation could uncover novel applications and provide a deeper understanding of the structure-activity relationships within this class of compounds.

Synthetic Routes for 4-chloro-N-(furan-2-ylmethyl)aniline

The formation of the 4-chloro-N-(furan-2-ylmethyl)aniline structure is primarily achieved through methods that create the pivotal carbon-nitrogen bond between the furan-2-ylmethyl group and the 4-chloroaniline nitrogen.

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds and is a principal route for producing the N-(furan-2-ylmethyl)aniline core. mdpi.com This process generally involves two main steps: the initial reaction between an aldehyde or ketone and an amine to form an imine intermediate, followed by the reduction of this imine to the target amine. mdpi.com In the context of 4-chloro-N-(furan-2-ylmethyl)aniline, this involves the reaction of furan-2-carbaldehyde with 4-chloroaniline.

The initial and critical step in the reductive amination pathway is the condensation reaction between furan-2-carbaldehyde (furfural) and 4-chloroaniline. Furan-2-carbaldehyde and its derivatives possess a reactive carbonyl group that readily participates in condensation reactions. sphinxsai.com This reaction forms a Schiff base, or imine, intermediate.

The choice of catalyst is crucial for the efficiency and selectivity of the reduction step in the synthesis of 4-chloro-N-(furan-2-ylmethyl)aniline. A wide array of heterogeneous catalysts has been explored for the reductive amination of furan derivatives. mdpi.com

Noble Metal Catalysts: Catalysts based on noble metals such as palladium (Pd), ruthenium (Ru), and platinum (Pt) are often highly effective. For instance, Ru supported on Nb₂O₅ has demonstrated high yields (99%) for the reductive amination of furfural (B47365) under relatively mild conditions. mdpi.com However, the high cost of these metals is a significant drawback for large-scale industrial applications. frontiersin.org

Non-Noble Metal Catalysts: To address the cost issue, significant research has focused on developing catalysts from more abundant, non-noble metals like nickel (Ni) and copper (Cu). frontiersin.org

Nickel-based catalysts: Ni supported on materials like SBA-15 or Al₂O₃ has shown high activity and selectivity. A Ni/SBA-15 catalyst, for example, yielded approximately 90% of the desired amine from HMF, outperforming several noble metal catalysts like Ru/C and Pd/C. mdpi.com Ni₆AlOₓ catalysts have also been used effectively for the reductive amination of various furanic aldehydes in aqueous solutions. nih.gov

Copper-based catalysts: Copper-aluminum mixed oxide (CuAlOx) catalysts, derived from layered double hydroxides, have been successfully used in flow reactors for the hydrogenation of imines formed from furanic aldehydes and primary amines, achieving excellent yields. nih.govresearchgate.net

The optimization of reaction conditions—including temperature, hydrogen pressure, solvent, and catalyst support—plays a vital role in maximizing the yield and purity of the final product. mdpi.comresearchgate.net

| Catalyst | Substrates | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Ru/Nb₂O₅ | Furfural + NH₃ | 90°C, 4 MPa H₂, 0.1 MPa NH₃ | 99% | mdpi.com |

| Ni/SBA-15 | HMF + NH₃ | 100°C, 1.5 MPa H₂ | ~90% | mdpi.com |

| CuAlOx | HMF + Aniline | 120°C, H₂ flow reactor | 98% | researchgate.net |

| Ni₆AlOₓ | HMF + NH₃ | 100°C, 1 bar H₂, 6 h, aqueous | 99% | nih.gov |

| Pd/C | HMF + Amines | Batch reactor | N/A | nih.gov |

Chemical Transformations and Derivatization of 4-chloro-N-(furan-2-ylmethyl)aniline

Once synthesized, 4-chloro-N-(furan-2-ylmethyl)aniline can serve as a scaffold for further chemical modifications. These transformations can target either the aniline portion of the molecule or the furan ring system.

The aniline part of the molecule offers several sites for functionalization. The secondary amine (N-H) proton is reactive and can participate in various reactions, such as N-alkylation or N-acylation, to introduce new functional groups.

Furthermore, the aromatic ring of the 4-chloroaniline moiety, while already substituted, could potentially undergo further electrophilic aromatic substitution. The positions ortho and meta to the amino group are potential sites for the introduction of other substituents like nitro or additional halogen groups, although the existing chloro- and amino- groups will direct the position of substitution and influence the ring's reactivity. Synthetic methods for preparing various substituted chloroanilines, such as 4-chloro-2-methylaniline and 4-chloro-2-nitroaniline, demonstrate the feasibility of introducing additional groups onto the chloroaniline ring structure. google.com

The furan ring is a versatile heterocycle that can undergo a range of chemical reactions. researchgate.net Despite its aromatic character, the furan ring is susceptible to cycloaddition reactions, such as the Diels-Alder reaction, which can be used to construct more complex polycyclic structures. researchgate.net

The ring can also undergo electrophilic substitution, although it is sensitive to strong acids. In some cases, the furan ring itself can be replaced entirely with other five-membered heterocyclic systems, such as thiophene or selenophene, to create structural analogues with potentially different properties. nih.gov Additionally, reactions targeting the furan ring can be performed on the furan-2-carbaldehyde precursor before the condensation step. For instance, introducing substituents at the 5-position of the furan ring is a common strategy to synthesize a wide variety of derivatives. sphinxsai.com

An in-depth analysis of the chemical compound 4-chloro-N-(furan-2-ylmethyl)aniline reveals its significant role as a versatile precursor in the synthesis of complex heterocyclic structures. This article explores the synthetic methodologies involving this compound, its transformational chemistry, and the underlying reaction mechanisms that govern its reactivity.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORYCONFCUFJND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-chloro-N-(furan-2-ylmethyl)aniline, recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer, provides detailed information about the arrangement of hydrogen atoms. The chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of each proton.

The spectrum displays a singlet at 4.22 ppm, which is attributed to the two protons of the methylene (B1212753) (-CH₂-) bridge connecting the aniline (B41778) and furan (B31954) rings. Another singlet appears at 3.99 ppm, corresponding to the single proton of the amine (-NH-) group. The protons on the furan ring are observed as a doublet of doublets at 6.26 ppm and a doublet of doublets at 6.16 ppm. A multiplet ranging from 7.11 to 6.99 ppm corresponds to two protons on the chlorinated benzene (B151609) ring, while another multiplet between 6.55 and 6.45 ppm represents the remaining two aromatic protons. A doublet at 7.30 ppm is also observed, corresponding to a proton on the furan ring. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data of 4-chloro-N-(furan-2-ylmethyl)aniline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.30 | Doublet (d) | 1.2 | 1H | Furan-H |

| 7.11 – 6.99 | Multiplet (m) | - | 2H | Ar-H |

| 6.55 – 6.45 | Multiplet (m) | - | 2H | Ar-H |

| 6.26 | Doublet of doublets (dd) | 3.2, 2.0 | 1H | Furan-H |

| 6.16 | Doublet of doublets (dd) | 3.2, 0.4 | 1H | Furan-H |

| 4.22 | Singlet (s) | - | 2H | -CH₂- |

| 3.99 | Singlet (s) | - | 1H | -NH- |

The ¹³C NMR spectrum, obtained at 101 MHz in CDCl₃, identifies the distinct carbon environments within the 4-chloro-N-(furan-2-ylmethyl)aniline molecule. The analysis reveals nine unique carbon signals. researchgate.net

The carbon atoms of the furan ring are found at δ 152.29, 142.06, 110.37, and 107.16 ppm. The carbons of the 4-chlorophenyl ring are assigned to the signals at δ 146.17, 129.07, 122.66, and 114.25 ppm. The methylene bridge carbon (-CH₂-) gives a signal at δ 41.50 ppm. researchgate.net

Interactive Data Table: ¹³C NMR Spectral Data of 4-chloro-N-(furan-2-ylmethyl)aniline

| Chemical Shift (δ) ppm | Assignment |

| 152.29 | Furan C-O |

| 146.17 | Aromatic C-N |

| 142.06 | Furan C-H |

| 129.07 | Aromatic C-H |

| 122.66 | Aromatic C-Cl |

| 114.25 | Aromatic C-H |

| 110.37 | Furan C-H |

| 107.16 | Furan C-H |

| 41.50 | Methylene (-CH₂-) |

Vibrational Spectroscopy for Molecular Structure and Bonding

As of this review, comprehensive experimental or theoretical studies detailing the Fourier Transform Infrared (FTIR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, and Total Energy Distribution (TED) analysis specifically for 4-chloro-N-(furan-2-ylmethyl)aniline are not available in the cited literature. While spectroscopic data for related compounds such as 4-chloroaniline (B138754) and N-methylaniline derivatives exist, a direct and accurate analysis for the title compound cannot be provided without specific data.

Detailed experimental or computational FTIR data for 4-chloro-N-(furan-2-ylmethyl)aniline is not available in the reviewed sources.

Detailed experimental or computational FT-Raman data for 4-chloro-N-(furan-2-ylmethyl)aniline is not available in the reviewed sources.

A Total Energy Distribution (TED) analysis, which requires calculated vibrational frequencies, has not been reported for 4-chloro-N-(furan-2-ylmethyl)aniline.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. youtube.comlibretexts.org In organic molecules like 4-chloro-N-(furan-2-ylmethyl)aniline, these absorptions are typically due to π → π* and n → π* transitions within the molecule's chromophores. shu.ac.ukyoutube.com

The structure of 4-chloro-N-(furan-2-ylmethyl)aniline contains two primary chromophores: the 4-chloroaniline moiety and the furan ring. The aniline portion is known to exhibit strong absorption bands corresponding to π → π* transitions of the benzene ring. The presence of the amino group (an auxochrome) and the chloro group modify these transitions. The non-bonding electrons (n) on the nitrogen atom of the amine and the oxygen atom of the furan can also participate in n → π* transitions. youtube.com

While specific experimental data for 4-chloro-N-(furan-2-ylmethyl)aniline is not extensively published, the expected UV-Vis spectrum would show characteristic bands arising from these electronic transitions. Studies on analogous compounds provide insight into the expected absorption maxima (λmax). For instance, a related Schiff base, (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine, which also contains the N-(furan-2-ylmethyl) group, exhibits absorption maxima at 292 nm and 365 nm in acetonitrile. mdpi.com Aniline derivatives typically show intense peaks related to π-π* transitions of the aromatic ring. researchgate.net The combination of the furan and chloroaniline systems is expected to result in a complex spectrum with multiple bands in the 200-400 nm range.

| Compound/Fragment | Expected Transition Type | Approximate λmax Range (nm) | Reference/Notes |

|---|---|---|---|

| Aniline Moiety | π → π | 230-290 | Typical for substituted benzenes. |

| Furan Moiety | π → π | 200-250 | Characteristic of five-membered aromatic heterocycles. |

| Nitrogen/Oxygen Lone Pairs | n → π | >290 | Generally weaker intensity than π → π transitions. shu.ac.uk |

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z), often to within a few parts per million (ppm). For 4-chloro-N-(furan-2-ylmethyl)aniline (C11H10ClNO), HRMS can precisely validate its molecular formula by comparing the experimental mass with the calculated exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of 4-chloro-N-(furan-2-ylmethyl)aniline is expected to undergo characteristic fragmentation, primarily driven by the stability of the resulting fragments. Key fragmentation pathways would likely include:

Benzylic Cleavage: The most favorable cleavage is expected at the C-N bond between the methylene bridge and the aniline nitrogen. This can lead to two primary fragment ions: the furfuryl cation (C5H5O+, m/z 81) and the 4-chloroaniline radical (C6H5ClN+, m/z 126/128), or the formation of a stable benzyl-type cation (C8H8NCl+, m/z 153/155) and a furan radical. The tropylium ion (C7H7+, m/z 91), a common fragment in compounds with a benzyl group, may also be formed through rearrangement.

Furan Ring Fragmentation: The furan moiety itself can undergo fragmentation, leading to characteristic ions such as C3H3+ (m/z 39) and the loss of CO. researchgate.netresearchgate.net

Chloroaniline Moiety Fragmentation: The 4-chloroaniline fragment can further decompose, for instance, by losing the chlorine atom or through the elimination of HCN, a common fragmentation pathway for anilines. miamioh.edu

| Ion/Fragment | Proposed Formula | Calculated Exact Mass (m/z) | Notes |

|---|---|---|---|

| [M]+• (Molecular Ion) | [C11H10ClNO]+• | 207.0451 | Isotopic peak for 37Cl at ~209.0421 |

| Furfuryl Cation | [C5H5O]+ | 81.0340 | Result of benzylic C-N bond cleavage. |

| 4-Chloroaniline Radical Cation | [C6H6ClN]+• | 127.0189 | Isotopic peak for 37Cl at ~129.0160 |

| Tropylium Ion | [C7H7]+ | 91.0548 | Common rearrangement fragment. researchgate.net |

| [M - Cl]+ | [C11H10NO]+ | 172.0762 | Loss of chlorine atom from the molecular ion. |

X-ray Diffraction Studies for Solid-State Molecular Geometry of Analogs

While the single-crystal X-ray diffraction structure for 4-chloro-N-(furan-2-ylmethyl)aniline is not described in the reviewed literature, analysis of structurally related compounds provides significant insight into the likely solid-state geometry, bond parameters, and intermolecular interactions. X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, offering definitive proof of molecular structure.

Studies on analogs containing either the N-(furan-2-ylmethyl) group or the 4-chloroaniline group have been reported. For example, the crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide demonstrates the planarity of the furan ring and typical bond lengths associated with this heterocycle. researchgate.net Similarly, crystallographic data for various 4-chloroaniline derivatives show how the chloro-substituted phenyl ring participates in crystal packing, often through hydrogen bonding and other weak interactions. researchgate.net

| Analog Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide | Orthorhombic | Pbca | a = 11.3142 Å, b = 7.5526 Å, c = 22.9030 Å | researchgate.net |

| o-chloroaniline hydrobromide | Orthorhombic | Pca21 | a = 16.187 Å, b = 5.409 Å, c = 8.992 Å | researchgate.net |

| Ag(I) complex of (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine | Monoclinic | P21/c | a = 12.8398 Å, b = 18.0664 Å, c = 13.9213 Å, β = 114.399° | mdpi.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic and thermodynamic properties.

Geometry Optimization and Conformational Analysis

This subsection would typically present the results of DFT calculations aimed at finding the most stable three-dimensional structure of 4-chloro-N-(furan-2-ylmethyl)aniline. The process involves minimizing the energy of the molecule to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. A conformational analysis would explore different spatial arrangements of the molecule (conformers) and identify the lowest energy conformer. Without specific studies, no data on the optimized geometry or conformational landscape of this molecule can be provided.

Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. For 4-chloro-N-(furan-2-ylmethyl)aniline, specific HOMO-LUMO energy values and their spatial distributions are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of negative (electron-rich, prone to electrophilic attack) and positive (electron-poor, prone to nucleophilic attack) potential. A specific MEP analysis for 4-chloro-N-(furan-2-ylmethyl)aniline has not been reported.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a detailed picture of the bonding and antibonding interactions between orbitals. Without dedicated research, NBO analysis data for 4-chloro-N-(furan-2-ylmethyl)aniline is unavailable.

Calculated Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

DFT calculations are frequently used to predict spectroscopic parameters. For instance, theoretical calculations can provide estimates of NMR chemical shifts (¹H and ¹³C) and the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculated parameters are often compared with experimental data to confirm the molecular structure. Specific calculated spectroscopic data for 4-chloro-N-(furan-2-ylmethyl)aniline could not be located.

Thermochemical and Thermodynamic Property Calculations

Computational methods can also be employed to calculate various thermochemical and thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy of formation. These properties are essential for understanding the stability and reactivity of a compound under different conditions. However, calculated thermochemical and thermodynamic data for 4-chloro-N-(furan-2-ylmethyl)aniline are not available in the existing literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method aimed at revealing the relationships between the structural properties of chemical compounds and their biological activities. By establishing these relationships, QSAR models can be used to predict the activity of new or untested compounds.

While specific QSAR models for 4-chloro-N-(furan-2-ylmethyl)aniline were not found in the reviewed literature, the development of such models would follow established principles. The process begins with the compilation of a dataset of compounds with structural similarity to 4-chloro-N-(furan-2-ylmethyl)aniline and their corresponding measured biological activities. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties.

For aniline (B41778) and furan-containing derivatives, these descriptors often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For aniline derivatives, descriptors like electrophilicity have been shown to be important.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. A common descriptor is the logarithm of the octanol-water partition coefficient (logP). nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a mathematical model that correlates the descriptors with the biological activity. nih.govwu.ac.th For instance, a QSAR study on aniline derivatives identified descriptors such as the Barysz matrix, hydrophilicity factor, and Moriguchi octanol-water partition coefficient as being significant for modeling lipophilicity. nih.gov Similarly, studies on furan-containing compounds have highlighted the importance of substitutions at the 2- and 5-positions of the furan (B31954) ring for biological activity. orientjchem.orgijabbr.com

The table below illustrates the types of molecular descriptors that would be relevant in developing a QSAR model for 4-chloro-N-(furan-2-ylmethyl)aniline and its analogs.

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Affects electrostatic interactions with biological targets. |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Influences how the molecule fits into a binding site. |

| Hydrophobic | logP, Polar Surface Area | Governs membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices, Shape indices | Describes the overall molecular architecture and branching. |

This table is representative of descriptors typically used in QSAR studies for similar compounds.

The validation of a QSAR model is a critical step to ensure its reliability and predictive power. Validation is performed to ascertain that the model is not a result of a chance correlation and can accurately predict the activity of new compounds. basicmedicalkey.comresearchgate.net This process involves both internal and external validation techniques. taylorfrancis.com

External validation evaluates the model's ability to predict the activity of compounds that were not used in its development. basicmedicalkey.com This is achieved by splitting the initial dataset into a training set for model building and a test set for validation. The model is built using the training set, and its predictive performance is then evaluated on the test set.

Several statistical parameters are used to assess the quality and robustness of QSAR models:

| Statistical Parameter | Description |

| Coefficient of determination (R²) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 suggests a better fit. |

| Cross-validated R² (Q²) | A measure of the model's predictive ability obtained from internal validation. A higher Q² value indicates better robustness. |

| Predicted R² (R²_pred) | Calculated for the external test set, it measures the predictive performance of the model for new data. |

| Root Mean Square Error (RMSE) | Represents the standard deviation of the residuals (prediction errors). Lower values indicate a better fit. |

This table outlines key statistical metrics for QSAR model validation.

For a QSAR model to be considered robust and predictive, it must meet certain statistical criteria, such as a high R², Q², and R²_pred, and a low RMSE.

The applicability domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. nih.govmdpi.com Since QSAR models are built using a specific set of compounds, their predictive capability is generally limited to molecules that are similar to those in the training set. variational.aiirma-international.org Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.

Several methods can be used to define the AD of a QSAR model, often based on the range of molecular descriptors in the training set, the structural similarity of a new compound to the training set compounds, or the leverage of a compound in the model. nih.gov Defining the AD is a crucial step in the application of QSAR models for regulatory purposes and in drug discovery to ensure that the predictions are trustworthy. mdpi.com

Molecular Docking Simulations for Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to the active site of a target protein.

While specific molecular docking studies for 4-chloro-N-(furan-2-ylmethyl)aniline are not detailed in the available literature, studies on analogous compounds can provide insights into its potential binding modes. For instance, docking studies on furan and aniline derivatives have been performed to investigate their interactions with various protein targets. ijper.orgglobalresearchonline.net

The binding mode of 4-chloro-N-(furan-2-ylmethyl)aniline within a target protein's binding pocket would be determined by its ability to adopt a low-energy conformation that maximizes favorable interactions with the surrounding amino acid residues. The furan ring, the chloro-substituted aniline ring, and the secondary amine linker are all expected to play roles in molecular recognition. Docking simulations can predict the most likely binding poses and rank them based on a scoring function that estimates the binding affinity. nih.govnih.gov For example, in a study of furan derivatives with porcine myofibrillar proteins, the binding capacity was influenced by molecular polarity and the position of branched chains. nih.gov

The following table outlines potential target proteins and the predicted binding contributions of the different moieties of 4-chloro-N-(furan-2-ylmethyl)aniline.

| Moiety | Potential Role in Binding |

| 4-chloroaniline (B138754) ring | Can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues. The chlorine atom can form halogen bonds. |

| Furan ring | Can participate in π-π stacking and CH-π interactions. The oxygen atom can act as a hydrogen bond acceptor. nih.gov |

| Secondary amine linker | Can act as a hydrogen bond donor and acceptor, forming key interactions with polar residues in the binding pocket. |

This table summarizes the likely contributions of the different structural parts of 4-chloro-N-(furan-2-ylmethyl)aniline to protein binding.

The stability of the ligand-protein complex is determined by a variety of non-covalent interactions. For 4-chloro-N-(furan-2-ylmethyl)aniline, these would include:

Hydrogen Bonding: The secondary amine group (-NH-) can act as a hydrogen bond donor, while the nitrogen atom and the oxygen atom of the furan ring can act as hydrogen bond acceptors. These interactions with polar amino acid residues such as serine, threonine, glutamine, and asparagine are often crucial for binding affinity and specificity. globalresearchonline.net

π-π Stacking: The aromatic furan and chlorophenyl rings can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan within the binding site.

Hydrophobic Interactions: The non-polar parts of the molecule, including the carbon atoms of the aromatic rings, can form hydrophobic interactions with non-polar amino acid residues such as leucine, isoleucine, and valine. These interactions are important for desolvating the ligand and the binding pocket, which is entropically favorable. globalresearchonline.net

Halogen Bonding: The chlorine atom on the aniline ring can participate in halogen bonding, an interaction where the halogen acts as an electrophilic species and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen.

Molecular docking studies on furan derivatives have shown that hydrogen bonds, van der Waals forces, and hydrophobic interactions are the main forces driving the interaction with proteins. nih.gov The table below provides a summary of the potential non-covalent interactions and the likely participating amino acid residues.

| Interaction Type | Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Secondary Amine (-NH-) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond (Acceptor) | Furan Oxygen, Amine Nitrogen | Serine, Threonine, Asparagine, Glutamine |

| π-π Stacking | 4-chloroaniline ring, Furan ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Aromatic rings, Methylene (B1212753) bridge | Alanine, Valine, Leucine, Isoleucine, Proline |

| Halogen Bonding | Chlorine atom | Carbonyl oxygen of the protein backbone |

This table details the potential non-covalent interactions between 4-chloro-N-(furan-2-ylmethyl)aniline and a protein target.

Assessment of Ligand-Target Complementarity

A critical aspect of computational drug design is the assessment of how well a ligand, such as 4-chloro-N-(furan-2-ylmethyl)aniline, fits into the binding site of a biological target. This "complementarity" is evaluated based on several factors including shape, size, and electrostatic interactions. Molecular docking is a primary tool used for this purpose, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.

For the related, more complex molecule, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, molecular docking studies have been performed to investigate its potential as an anticonvulsant. tandfonline.comresearchgate.net These studies utilize computational methods like Density Functional Theory (DFT) to calculate the energies and geometries of the molecule. tandfonline.comresearchgate.net However, specific binding affinity scores, interaction energies, and identification of key interacting amino acid residues for the simpler 4-chloro-N-(furan-2-ylmethyl)aniline are not detailed in the available literature.

A hypothetical assessment of ligand-target complementarity for 4-chloro-N-(furan-2-ylmethyl)aniline would involve docking it into the active site of a relevant protein target. The results would typically be presented in a table format, as shown below, detailing the binding energy and the types of interactions formed.

Table 1: Hypothetical Ligand-Target Interaction Data for 4-chloro-N-(furan-2-ylmethyl)aniline

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Target X | - | - | - |

| Target Y | - | - | - |

| Target Z | - | - | - |

No specific data is available in the searched literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the dynamic nature of a ligand-protein complex over time. These simulations can reveal crucial information about the stability of the complex and the conformational changes the ligand and protein undergo.

To evaluate the stability of a protein-ligand complex, MD simulations are run for a specific duration, and various parameters are analyzed. A key metric is the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is stable. Other analyses include the root-mean-square fluctuation (RMSF) of individual amino acid residues, which indicates the flexibility of different parts of the protein upon ligand binding.

While the methodology for such an analysis is well-established, specific studies applying it to a complex of 4-chloro-N-(furan-2-ylmethyl)aniline with a biological target are not found in the reviewed literature.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters for a 4-chloro-N-(furan-2-ylmethyl)aniline-Protein Complex

| Parameter | Value |

|---|---|

| Simulation Time (ns) | - |

| Average RMSD of Protein (Å) | - |

| Average RMSD of Ligand (Å) | - |

| Key Residue RMSF (Å) | - |

No specific data is available in the searched literature.

MD simulation trajectories provide a wealth of information about the different conformations a ligand adopts within the binding pocket. Analysis of these trajectories can identify the most stable binding poses and the energetic barriers between different conformational states. Techniques such as principal component analysis (PCA) can be used to identify the dominant modes of motion within the complex.

The conformational landscape of 4-chloro-N-(furan-2-ylmethyl)aniline in a bound state would reveal its flexibility and the key dihedral angles that govern its shape. This information is vital for understanding the entropy of binding and for designing more rigid, and potentially more potent, analogues. Unfortunately, specific trajectory analyses for this compound are not available in the public domain.

Structure Molecular Interaction Relationships

Influence of 4-chloro Substitution on Molecular Conformation and Electronic Distribution

The conformation of N-alkylanilines is often characterized by the pyramidalization at the nitrogen atom and the torsional angle between the C-N bond and the plane of the aromatic ring. In substituted anilines, the degree of planarity of the amino group can be influenced by the nature of the substituents. researchgate.net For halogenated anilines, a more pronounced planarity of the amino group is often observed with a higher number of halogen substituents. researchgate.net This suggests that the 4-chloro substituent in the target molecule likely contributes to a more planar conformation around the nitrogen atom compared to unsubstituted N-alkylanilines.

Furthermore, the electronic distribution across the molecule is heavily impacted. The chloro group, being an ortho, para-director in electrophilic aromatic substitution reactions, influences the reactivity of the aniline (B41778) ring. However, its primary role in the context of molecular interactions is the creation of a region of localized partial negative charge on the chlorine atom and a corresponding electron deficiency in the aromatic ring. This altered electronic landscape is a key determinant of the types and strengths of intermolecular forces the molecule can engage in.

Table 1: Predicted Electronic Properties of Substituted Anilines

| Compound | Substituent | Electronic Effect | Predicted Impact on Nitrogen Electron Density |

|---|---|---|---|

| Aniline | -H | Reference | - |

| 4-Methylaniline | -CH₃ | Electron-donating | Increased |

| 4-Chloroaniline (B138754) | -Cl | Electron-withdrawing | Decreased |

Role of the Furan-2-ylmethyl Moiety in Intermolecular Recognition

The furan-2-ylmethyl group is a versatile component in establishing intermolecular connections. The furan (B31954) ring itself is an aromatic heterocycle containing an oxygen atom, which can act as a hydrogen bond acceptor. scholarsresearchlibrary.com Additionally, the C-H bonds on the furan ring can participate in weak C-H···π and C-H···O interactions. The methylene (B1212753) bridge (-CH₂-) connecting the furan ring to the aniline nitrogen provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to optimize its interactions with neighboring molecules.

In the solid state, furan-containing compounds are known to form a variety of non-covalent interactions. These can include π-π stacking interactions between furan rings or between a furan ring and an aromatic ring of an adjacent molecule. The presence of the furan oxygen also allows for the formation of hydrogen bonds with suitable donor groups. In the case of 4-chloro-N-(furan-2-ylmethyl)aniline, the N-H group of the aniline moiety can act as a hydrogen bond donor, potentially forming N-H···O interactions with the furan oxygen of a neighboring molecule.

A study on Ag(I) complexes of a similar ligand, (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine, revealed the coordination of the furan ring to the metal center, highlighting the interactive potential of this moiety. mdpi.com While not a direct intermolecular interaction between organic molecules, it underscores the ability of the furan group to engage in significant electronic interactions.

Table 2: Potential Intermolecular Interactions Involving the Furan-2-ylmethyl Moiety

| Interaction Type | Donor/Acceptor | Potential Partner in Crystal Lattice |

|---|---|---|

| Hydrogen Bonding | Furan Oxygen (Acceptor) | N-H of a neighboring aniline |

| C-H···π Interactions | Furan C-H (Donor) | Aromatic ring of a neighboring molecule |

Comparative Studies of Structure-Interaction Profiles with Analogous Compounds

To better understand the structure-interaction profile of 4-chloro-N-(furan-2-ylmethyl)aniline, it is instructive to compare it with structurally related molecules. For instance, studies on chlorinated anilines have shown their ability to form N-H···N hydrogen bonds and π-π stacking interactions in the solid state. nih.gov The presence and nature of these interactions are often dictated by the substitution pattern on the aniline ring.

In a study of N-(p-chlorobenzylidene)-p-chloroaniline, a molecule with two chloro-substituted benzene (B151609) rings, conformational polymorphism was observed, with one form being planar and the other having twisted benzene rings. rsc.org This highlights the subtle interplay between molecular conformation and crystal packing forces. The furan-2-ylmethyl group in our target molecule introduces additional conformational freedom and different types of potential interaction sites compared to a simple alkyl or aryl substituent.

Comparing 4-chloro-N-(furan-2-ylmethyl)aniline to its non-chlorinated analog, N-(furan-2-ylmethyl)aniline, would likely reveal differences in both the electronic properties and the preferred intermolecular interactions. The electron-withdrawing nature of the chlorine atom in the former would reduce the hydrogen bond donating ability of the N-H group and could also influence the π-π stacking geometry due to changes in the quadrupole moment of the aromatic ring.

Table 3: Comparison of Predicted Interaction Propensities of Analogous Compounds

| Compound | Key Structural Features | Predicted Dominant Intermolecular Interactions |

|---|---|---|

| 4-chloro-N-(furan-2-ylmethyl)aniline | 4-chloroaniline, furan-2-ylmethyl | N-H···O, C-H···π, π-π stacking, Halogen bonding (C-Cl···X) |

| N-(furan-2-ylmethyl)aniline | Aniline, furan-2-ylmethyl | Stronger N-H···O, C-H···π, π-π stacking |

Analysis of Electron Density and its Impact on Interaction Propensities

The electron density distribution is a key determinant of a molecule's reactivity and its ability to form non-covalent interactions. nih.gov In 4-chloro-N-(furan-2-ylmethyl)aniline, the electron density is expected to be polarized due to the presence of the electronegative chlorine and oxygen atoms, as well as the nitrogen atom of the amine linker.

Theoretical studies on halogenated anilines have shown that the π-electrons of the aniline ring are displaced, with the halogens contributing to this displacement. researchgate.net Specifically, a para-halogen substituent is predicted to have a less pronounced effect on electron displacement compared to ortho and meta positions. researchgate.net The electron-withdrawing nature of the chlorine atom would lead to a depletion of electron density on the aniline ring, particularly at the ortho and para positions relative to the amino group.

The furan ring, being an electron-rich heterocycle, will have a higher electron density compared to the chloro-substituted aniline ring. This difference in electron density between the two aromatic systems within the same molecule can lead to specific intermolecular arrangements. For example, in a crystal lattice, the electron-rich furan ring of one molecule might preferentially interact with the more electron-deficient chloroaniline ring of a neighbor through π-π stacking interactions.

The analysis of the molecular electrostatic potential (MEP) surface would likely reveal a region of negative potential around the furan oxygen and the chlorine atom, making them favorable sites for interactions with electropositive regions of other molecules. Conversely, the N-H proton would represent a region of positive potential, predisposing it to act as a hydrogen bond donor.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-chloro-N-(furan-2-ylmethyl)aniline |

| 4-chloro-N-methylaniline |

| 4-Methylaniline |

| 4-Nitroaniline |

| 5-chloro salicylaldehyde |

| Ag(I) Complexes of (E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine |

| Aniline |

| N-(furan-2-ylmethyl)aniline |

Future Research Directions and Methodological Advancements

Innovation in Sustainable Synthetic Strategies for 4-chloro-N-(furan-2-ylmethyl)aniline and its Derivatives

The future synthesis of 4-chloro-N-(furan-2-ylmethyl)aniline will increasingly prioritize green chemistry principles to reduce environmental impact and enhance efficiency. A key strategy involves the reductive amination of furfural (B47365), a biomass-derived aldehyde, with 4-chloroaniline (B138754). While this approach is promising, current methods using catalysts like bifunctional Ir/SiO₂-SO₃H have shown modest yields, indicating a significant opportunity for the development of more active and selective catalysts.

Innovations are expected in the following areas:

Advanced Catalysis: Research will likely focus on creating novel heterogeneous catalysts that offer high efficiency, selectivity, and reusability. This includes exploring non-noble metal catalysts (e.g., based on Ni, Co, Cu) and advanced catalytic systems like silver nanoparticles on graphene oxide (Ag/GO) or Rhenium on Titania (Re/TiO₂). nih.gov The "hydrogen borrowing" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents and produces only water as a byproduct, stands out as a particularly atom-economic and environmentally friendly approach for the N-alkylation of anilines. nih.gov

Green Solvents: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. Future synthetic routes will likely leverage greener alternatives. Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) have emerged as promising media for N-alkylation reactions. ijpsjournal.commdpi.com These solvents offer benefits such as low volatility, high thermal stability, and potential for catalyst recycling, minimizing waste and environmental impact. ijpsjournal.commdpi.com A novel approach using a simple mixture of choline (B1196258) chloride and lactic acid has demonstrated excellent results for the alkylation of anilines with allylic alcohols at room temperature, avoiding the need for high temperatures or metal catalysts. mdpi.com

Biomass Valorization: As furfural is readily derived from biomass, its use as a feedstock aligns with the principles of a sustainable bio-economy. Future research will aim to optimize the conversion of lignocellulosic biomass into furfural and its subsequent efficient amination to produce furan-containing anilines. nih.gov

Table 1: Comparison of Sustainable Synthetic Approaches for N-Alkylation of Anilines

| Synthetic Strategy | Key Features | Potential Advantages | Research Gaps |

| Catalytic Reductive Amination | Utilizes furfural and 4-chloroaniline with a heterogeneous catalyst. nih.gov | Direct synthesis from biomass-derived feedstock. | Need for more efficient and selective non-noble metal catalysts. |

| "Hydrogen Borrowing" Catalysis | Employs alcohols as alkylating agents; water is the only byproduct. nih.gov | High atom economy; environmentally benign. | Requires development of robust and recyclable catalysts. |

| Ionic Liquids (ILs) as Solvents | Replaces volatile organic solvents with non-volatile ILs. ijpsjournal.com | Reduced emissions; potential for catalyst recycling; can minimize over-alkylation. ijpsjournal.comunlv.edu | High cost and potential toxicity of some ILs need to be addressed. |

| Deep Eutectic Solvents (DESs) | Uses mixtures of sustainable components (e.g., choline chloride, lactic acid). mdpi.com | Biodegradable; low cost; mild reaction conditions (room temperature). mdpi.com | Broader substrate scope and scalability need further investigation. |

Advanced Computational Approaches for Deeper Understanding of Molecular Interactions and Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 4-chloro-N-(furan-2-ylmethyl)aniline at an atomic level, guiding experimental work and accelerating discovery.

Future computational research will likely focus on:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's electronic structure. By mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict regions of electrophilic and nucleophilic reactivity. nih.govresearchgate.net Investigating the molecular electrostatic potential (MEP) can reveal the charge distribution and identify sites prone to intermolecular interactions. researchgate.net Such studies are crucial for understanding reaction mechanisms and predicting the compound's stability and reactivity. researchgate.netmdpi.com

Molecular Docking and Dynamics: In silico molecular docking simulations can predict the binding affinity and orientation of 4-chloro-N-(furan-2-ylmethyl)aniline and its derivatives within the active sites of biological targets like enzymes or receptors. researchgate.netinnovareacademics.inmdpi.com This is invaluable for drug discovery and for understanding potential biological activities. Molecular dynamics (MD) simulations can further elucidate the stability of ligand-receptor complexes over time, providing a more dynamic picture of molecular interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can establish a mathematical relationship between the structural properties of a series of aniline (B41778) derivatives and their chemical or biological activity. nih.gov These models, once validated, can be used to predict the properties of novel, unsynthesized derivatives, guiding the design of compounds with enhanced characteristics.

Table 2: Application of Computational Methods in Aniline Derivative Research

| Computational Method | Information Gained | Potential Application for 4-chloro-N-(furan-2-ylmethyl)aniline |

| Density Functional Theory (DFT) | Electronic properties (HOMO/LUMO), molecular electrostatic potential, optimized geometry, reactivity indices. researchgate.neteurjchem.com | Predicting reaction pathways, understanding substituent effects on reactivity, interpreting spectroscopic data. |

| Molecular Docking | Preferred binding modes, binding affinity to biological targets, identification of key intermolecular interactions (e.g., hydrogen bonds, π-π stacking). mdpi.com | Screening for potential biological activities (e.g., enzyme inhibition), guiding the design of new bioactive derivatives. |

| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes, conformational changes upon binding, solvent effects. nih.gov | Validating docking results, providing a dynamic view of molecular interactions with biological targets. |

| QSAR Modeling | Correlation between molecular descriptors (e.g., lipophilicity, electronic parameters) and observed activity. nih.gov | Predicting the activity of new derivatives, prioritizing synthetic targets for compounds with desired properties. |

Development of Novel Characterization Techniques for Complex Anilines

While standard techniques like NMR and IR spectroscopy are fundamental, the detailed analysis of 4-chloro-N-(furan-2-ylmethyl)aniline, its derivatives, reaction intermediates, and potential impurities requires more advanced characterization methods. nih.govrsc.org The future lies in the application and refinement of hyphenated analytical techniques.

Hyphenated techniques couple a separation method with a spectroscopic detection method, providing comprehensive analysis of complex mixtures. ijpsjournal.comnumberanalytics.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating components of a mixture and identifying them based on their mass-to-charge ratio. ajrconline.org Tandem MS (MS/MS) can provide further structural information by fragmenting ions, which is essential for the unambiguous identification of isomers or metabolites. ajrconline.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or reaction byproducts, GC-MS offers excellent separation and structural elucidation capabilities. numberanalytics.com

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique provides unparalleled structural detail. By coupling HPLC with an NMR spectrometer, it is possible to obtain complete NMR spectra of individual components in a mixture as they are separated, which is invaluable for identifying unknown impurities or reaction intermediates without the need for prior isolation. ajrconline.org

Advanced Spectroscopic and Microscopic Methods: Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze elemental composition and chemical states in materials incorporating aniline derivatives. unlv.edu Scanning Electron Microscopy (SEM) can provide insights into the surface morphology of polymers or composites made from these compounds. nih.govrsc.org

The integration of these advanced methods will enable a more complete and precise characterization of complex aniline systems, supporting both synthetic development and mechanistic studies. ijpsjournal.comnumberanalytics.com

Q & A

Q. What are the standard synthetic protocols for 4-chloro-N-(furan-2-ylmethyl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of 4-chloroaniline with furan-2-carbaldehyde derivatives. A common method involves refluxing equimolar quantities of 4-chloroaniline and furfural in methanol for 30–60 minutes, followed by slow crystallization at room temperature to obtain light-yellow crystals . Solvent choice (e.g., methanol vs. ethanol) and reaction time significantly impact purity and yield. For example, extended refluxing (>1 hour) may lead to side products like Schiff base derivatives, while insufficient time results in unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR : The aromatic protons of the furan (δ 6.2–7.4 ppm) and aniline (δ 6.8–7.3 ppm) rings are distinct. The methylene bridge (N–CH₂–furan) appears as a singlet at δ 4.3–4.5 ppm .

- IR : Stretching vibrations for C–Cl (650–750 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm functional groups.

- Mass Spectrometry : The molecular ion peak (m/z 209.6 for C₁₁H₁₀ClNO) and fragment ions (e.g., loss of Cl or furan) validate the structure .

Q. How can researchers troubleshoot low yields during synthesis?

Low yields often arise from incomplete condensation or competing side reactions. Solutions include:

- Using molecular sieves (3Å or 4Å) to absorb water and shift equilibrium toward imine formation .

- Optimizing stoichiometry (e.g., 1.2:1 molar ratio of aldehyde to aniline) to ensure excess aldehyde drives the reaction .

- Employing inert atmospheres (N₂/Ar) to prevent oxidation of the aniline moiety .

Advanced Research Questions

Q. What crystallographic insights reveal the conformational flexibility of 4-chloro-N-(furan-2-ylmethyl)aniline?

Single-crystal X-ray diffraction shows two distinct conformers in the asymmetric unit, with dihedral angles between the aniline and furan rings ranging from 19.68° to 45.54°. This flexibility arises from weak C–H⋯O hydrogen bonds and van der Waals interactions, which stabilize the lattice . Refinement using SHELXL-97 (R factor < 0.05) and data-to-parameter ratios >14:1 are critical for accurate modeling .

Q. How can discrepancies between spectroscopic data and computational predictions be resolved?

Discrepancies often occur in torsional angles or hydrogen bonding. For example, DFT calculations may predict planar conformations, while X-ray data show non-planarity due to crystal packing forces. Researchers should:

- Compare experimental (X-ray) and calculated (DFT/B3LYP) bond lengths and angles.

- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing conformation .

Q. What methodologies assess the compound’s potential as a ligand in coordination chemistry?

- Complexation Studies : React with transition metals (e.g., Co(II), Fe(II)) in THF or DMF. Monitor via UV-Vis (d-d transitions) and cyclic voltammetry (redox activity) .

- X-ray Crystallography : Resolve metal-ligand bond lengths and coordination geometry (e.g., octahedral vs. tetrahedral) .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability of metal complexes .

Q. How does the compound’s stability vary under photolytic or oxidative conditions?

Accelerated degradation studies under UV light (λ = 254 nm) or H₂O₂ exposure reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.